molecular formula C11H8ClNO2 B1283760 Methyl 1-chloroisoquinoline-3-carboxylate CAS No. 349552-70-1

Methyl 1-chloroisoquinoline-3-carboxylate

Cat. No.: B1283760
CAS No.: 349552-70-1
M. Wt: 221.64 g/mol
InChI Key: KJBHVFGDDKSFGN-UHFFFAOYSA-N
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Description

Methyl 1-chloroisoquinoline-3-carboxylate: is an organic compound with the molecular formula C11H8ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-chloroisoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the chlorination of isoquinoline-3-carboxylic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.

    Hydrolysis: Isoquinoline-3-carboxylic acid.

    Reduction: Methyl isoquinoline-3-carboxylate.

Scientific Research Applications

Methyl 1-chloroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-chloroisoquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: The parent compound without the methyl ester and chlorine substituents.

    Methyl isoquinoline-3-carboxylate: The reduced form without the chlorine atom.

    1-Chloroisoquinoline: The compound without the carboxylate group.

Uniqueness: Methyl 1-chloroisoquinoline-3-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

methyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBHVFGDDKSFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573734
Record name Methyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349552-70-1
Record name Methyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-chloroisoquinoline-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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